
1-(2-(苯氨基)噻唑-4-羰基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide” is a compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The compound has a molecular weight of 288.36 .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been synthesized with variable substituents as target structures, and their biological activities have been evaluated . They have been found to have potent inhibitory activities against COX enzymes .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide, focusing on six unique applications:
Anticancer Agents
1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the growth and proliferation of cancer cells. Research has demonstrated its efficacy in inducing apoptosis (programmed cell death) in cancerous cells, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Compounds
This compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Antibacterial Agents
1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide has been evaluated for its antibacterial activity. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests its potential use in developing new antibiotics to combat resistant bacterial infections .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective effects. It can protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a valuable candidate for further investigation in the field of neuroprotection .
Antioxidant Agents
Lastly, this compound has been evaluated for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and cancer. Its antioxidant activity makes it a promising candidate for developing supplements or drugs aimed at reducing oxidative damage.
These applications highlight the versatility and potential of 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide in various fields of scientific research. Each application offers a unique avenue for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Springer Springer Wiley MDPI : Springer : Springer : Wiley : MDPI
作用机制
Target of Action
The primary target of 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide is the Cyclooxygenase-1 (COX-1) enzyme . This enzyme plays a crucial role in the inflammatory response by producing prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its target, the COX-1 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-1 enzyme, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever.
Result of Action
The inhibition of the COX-1 enzyme by 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain, as prostaglandins are key mediators of these physiological responses.
未来方向
Thiazole derivatives, including “1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide”, present a promising area of research due to their wide range of biological activities. Future research could focus on further exploring their biological activities, optimizing their synthesis, and investigating their safety and potential applications in medicine .
属性
IUPAC Name |
1-(2-anilino-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c17-14(21)11-6-8-20(9-7-11)15(22)13-10-23-16(19-13)18-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPLOZMIYRUSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


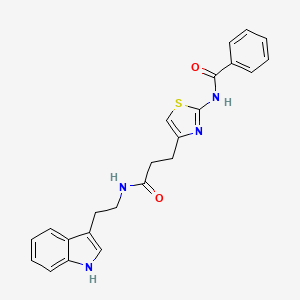
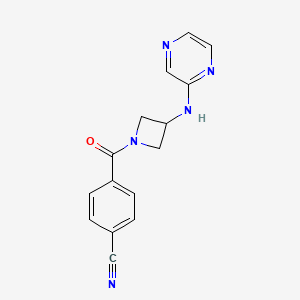
![1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine](/img/structure/B2467557.png)
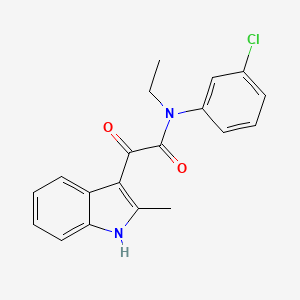
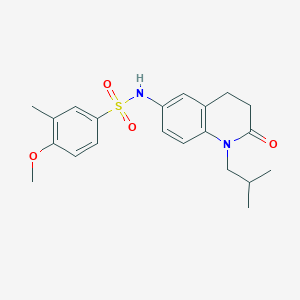
![methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2467561.png)
![6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2467563.png)

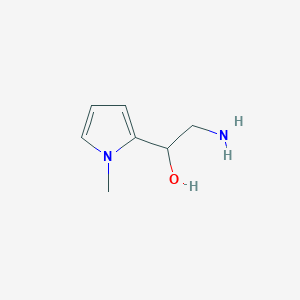

![5-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2467570.png)
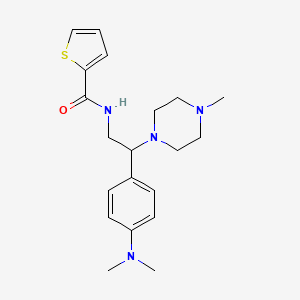
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2467573.png)